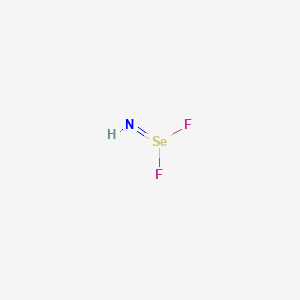![molecular formula C15H15NO3 B14427312 (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline CAS No. 81806-12-4](/img/structure/B14427312.png)
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline is a chiral amino acid derivative that features a naphthalene moiety attached to the proline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Protection of the Amino Group: The amino group of L-proline is protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.
Formation of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group is introduced through a nucleophilic substitution reaction. This involves reacting a naphthalen-2-ol derivative with a suitable leaving group attached to the proline ring.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline undergoes various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The naphthalen-2-yloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalenes.
科学的研究の応用
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of novel materials and catalysts.
作用機序
The mechanism of action of (4S)-4-[(Naphthalen-2-yl)oxy]-L-proline involves its interaction with specific molecular targets. The naphthalene moiety allows for π-π stacking interactions with aromatic residues in proteins, while the proline ring provides rigidity and conformational stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
(4S)-4-[(Phenyl)oxy]-L-proline: Similar structure but with a phenyl group instead of a naphthalene moiety.
(4S)-4-[(Benzyl)oxy]-L-proline: Features a benzyl group, offering different steric and electronic properties.
Uniqueness
(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline is unique due to the presence of the naphthalene moiety, which provides enhanced aromatic interactions and potential for π-π stacking. This makes it particularly useful in applications requiring strong aromatic interactions, such as enzyme inhibition and protein-ligand binding studies.
特性
CAS番号 |
81806-12-4 |
|---|---|
分子式 |
C15H15NO3 |
分子量 |
257.28 g/mol |
IUPAC名 |
(2S,4S)-4-naphthalen-2-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c17-15(18)14-8-13(9-16-14)19-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14-/m0/s1 |
InChIキー |
JQDLSIZIZWQGDT-KBPBESRZSA-N |
異性体SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC3=CC=CC=C3C=C2 |
正規SMILES |
C1C(CNC1C(=O)O)OC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



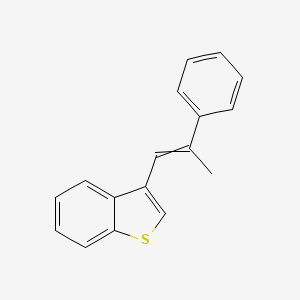
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
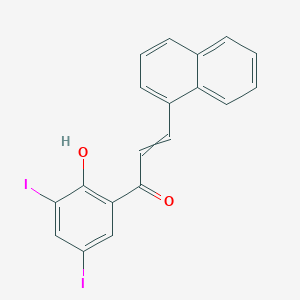
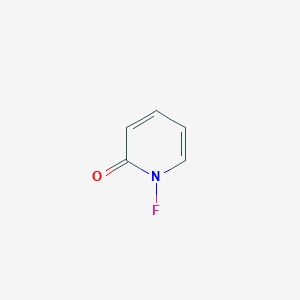
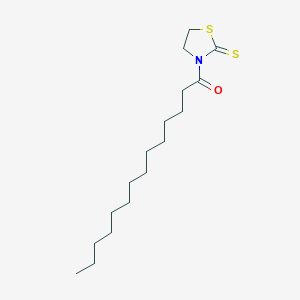
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14427288.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)
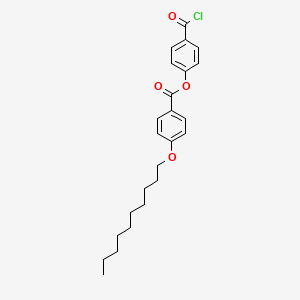
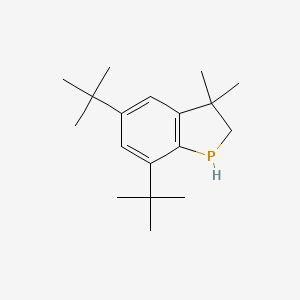
![N'-tert-Butyl-N-methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14427319.png)
![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)
